Ethanesulfonic acid, butyl ester
CAS No.: 14245-63-7
Cat. No.: VC4082144
Molecular Formula: C6H14O3S
Molecular Weight: 166.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14245-63-7 |
|---|---|
| Molecular Formula | C6H14O3S |
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | butyl ethanesulfonate |
| Standard InChI | InChI=1S/C6H14O3S/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 |
| Standard InChI Key | KNQVIXLYXKKEEB-UHFFFAOYSA-N |
| SMILES | CCCCOS(=O)(=O)CC |
| Canonical SMILES | CCCCOS(=O)(=O)CC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethanesulfonic acid, butyl ester consists of an ethanesulfonic acid backbone esterified with a butyl group. The sulfonate group () contributes polarity, while the butyl chain () imparts hydrophobic characteristics. The IUPAC name is butyl ethanesulfonate, and its SMILES notation is . X-ray crystallography and computational models reveal a tetrahedral geometry around the sulfur atom, with bond lengths and angles consistent with sulfonate esters.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 166.24 g/mol | |
| Boiling Point | Not reported | – |
| Solubility | Miscible with organic solvents | |
| pKa | -1.9 (estimated) | |
| Hydrolysis Stability | Stable under neutral conditions |
The compound’s low pKa reflects its strong acidity, enabling proton donation in reactions. It remains stable in anhydrous environments but undergoes hydrolysis under acidic or alkaline conditions, yielding ethanesulfonic acid and butanol.
Synthesis and Manufacturing
Esterification Techniques
The primary synthesis routes involve:
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Direct Esterification: Ethanesulfonic acid reacts with butanol in the presence of a dehydrating agent (e.g., ):
Yields exceed 70% at 80–100°C.
-
Transesterification: Methyl ethanesulfonate reacts with butanol using acid catalysis:
This method avoids handling corrosive sulfonic acids directly.
Optimization Challenges
Key challenges include minimizing byproducts like dialkyl sulfates and ensuring high purity. Catalytic systems using ionic liquids or zeolites are under investigation to improve selectivity.
Applications in Industry and Research
Pharmaceutical Intermediates
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The sulfonate group is susceptible to nucleophilic attack. For instance, amines displace the butyl group, forming ethanesulfonamides:
Kinetic studies indicate second-order kinetics, with rate constants dependent on the nucleophile’s strength.
Hydrolysis Pathways
Hydrolysis proceeds via acid- or base-catalyzed mechanisms. Under acidic conditions, protonation of the sulfonate oxygen facilitates water attack, while alkaline hydrolysis involves hydroxide ion nucleophilic substitution. Activation energies for these pathways range from 50–70 kJ/mol, as determined by Arrhenius plots.
Structural Analogues and Comparative Analysis
Ethanesulfonic acid, butyl ester’s intermediate chain length offers a balance between reactivity and solubility, distinguishing it from analogues .
Future Research Directions
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Biological Interactions: Profiling pharmacokinetics and toxicity in mammalian models.
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Green Synthesis: Developing biocatalytic methods using lipases or esterases.
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Advanced Materials: Exploring use in ionic liquids or polymer electrolytes.
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